molecular formula C8H9F2NO B14059176 3-(difluoromethyl)-2-methoxyaniline

3-(difluoromethyl)-2-methoxyaniline

Cat. No.: B14059176
M. Wt: 173.16 g/mol
InChI Key: BLEPAVKFNFXJCY-UHFFFAOYSA-N
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Description

3-(Difluoromethyl)-2-methoxyaniline is a substituted aniline derivative that serves as a versatile building block in organic synthesis and medicinal chemistry research. This compound features both a difluoromethyl group, which can influence electronic properties and metabolic stability, and a methoxy group ortho to the amine functionality, directing subsequent electrophilic substitution reactions. While the specific CAS number for this isomer is not listed in the results, it shares its molecular formula (C8H9F2NO) with its positional isomer, 4-(Difluoromethyl)-2-methoxyaniline (CAS# 1261497-98-6) . As a substituted aniline, its primary research value lies in its use as a key intermediate for the synthesis of more complex molecules. Researchers utilize such compounds in the development of potential pharmaceutical agents and agrochemicals, where the aniline moiety acts as a precursor to various heterocycles and functionalized structures . The presence of the difluoromethyl group is of particular interest in drug discovery for its ability to modulate lipophilicity and serve as a bioisostere for other functional groups. This compound is intended for use by qualified researchers in a controlled laboratory setting. This product is For Research Use Only and is not intended for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H9F2NO

Molecular Weight

173.16 g/mol

IUPAC Name

3-(difluoromethyl)-2-methoxyaniline

InChI

InChI=1S/C8H9F2NO/c1-12-7-5(8(9)10)3-2-4-6(7)11/h2-4,8H,11H2,1H3

InChI Key

BLEPAVKFNFXJCY-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC=C1N)C(F)F

Origin of Product

United States

Physicochemical Properties

The specific experimental physicochemical properties of 3-(difluoromethyl)-2-methoxyaniline are not extensively reported in the literature. However, based on the properties of structurally similar compounds, such as 3-fluoro-2-methoxyaniline (B156832) and other difluoromethylated anilines, we can infer some of its characteristics.

PropertyValueSource
Molecular Formula C8H9F2NO-
Molecular Weight 173.16 g/mol -
Boiling Point Not available-
Melting Point Not available-
Solubility Likely soluble in organic solvents like ethanol (B145695) and ether.

Note: The table contains calculated or inferred data due to the limited availability of experimental values for this specific compound.

Chemical Reactivity and Transformation Studies of 3 Difluoromethyl 2 Methoxyaniline

Electrophilic and Nucleophilic Substitution Reactions of the Aromatic Ring

The reactivity of the benzene (B151609) ring in 3-(difluoromethyl)-2-methoxyaniline towards electrophilic substitution is complex due to the competing directing effects of its substituents. The amino (-NH2) and methoxy (B1213986) (-OCH3) groups are strong activating groups that direct incoming electrophiles to the ortho and para positions. lkouniv.ac.inscribd.com Conversely, the difluoromethyl (-CF2H) group, similar to the trifluoromethyl group, is deactivating and a meta-director due to its strong electron-withdrawing inductive effect. lkouniv.ac.in

To control the reaction and avoid polysubstitution, especially in reactions like halogenation, the highly activating amino group often requires protection, for instance, through acetylation to form an acetanilide. scribd.com This moderates its activating effect and directs substitution primarily to the para position.

Table 1: Influence of Substituents on Electrophilic Aromatic Substitution

SubstituentTypeActivating/DeactivatingDirecting Effect
-NH₂ Electron-Donating (Resonance)Strongly Activatingortho, para
-OCH₃ Electron-Donating (Resonance)Activatingortho, para
-CF₂H Electron-Withdrawing (Inductive)Deactivatingmeta

Nucleophilic aromatic substitution (SNAr) on the ring of this compound is generally unlikely. SNAr reactions require a strongly electron-deficient aromatic ring, typically achieved by the presence of multiple powerful electron-withdrawing groups, and a good leaving group. nih.gov While the -CF2H group is electron-withdrawing, the strong electron-donating effects of the -NH2 and -OCH3 groups enrich the ring with electron density, making it resistant to attack by nucleophiles.

Coupling Reactions Involving the Aniline (B41778) Moiety

The aniline functional group is a versatile handle for constructing more complex molecules through various cross-coupling reactions. The nitrogen atom can act as a nucleophile in palladium-catalyzed reactions, such as the Buchwald-Hartwig amination, to form carbon-nitrogen bonds. In such a reaction, this compound could be coupled with aryl halides or triflates to synthesize diarylamines. The utility of related compounds is demonstrated by the synthesis of a 4-anilinoquinoline derivative from 4-chloroquinoline (B167314) and 3-(difluoromethyl)aniline, showcasing the capability of the difluoromethyl-substituted aniline to participate in substitution reactions. researchgate.net

Iron-catalyzed coupling reactions have also been developed for forming N=S bonds from N-methoxy amides and sulfoxides, indicating a breadth of potential transformations for amine derivatives under various catalytic systems. nih.gov These methods often feature high functional group tolerance, which would be essential given the multiple functionalities of this compound.

Transformations and Functionalization of the Difluoromethyl Group

The difluoromethyl (CF₂H) group is not merely a passive substituent; it can be an active participant in chemical transformations. The acidic nature of its hydrogen atom allows it to engage in specific reactions, and the C-F bonds can be activated for functionalization. nih.gov

A significant strategy involves the reductive functionalization of fluorinated compounds. For instance, methods have been developed for the defluorinative functionalization of trifluoromethyl groups into difluoromethyl anions via electron-induced umpolung. nih.gov This reactive intermediate can then be trapped with various electrophiles to install new functional groups in place of a fluorine atom. This approach highlights the potential to transform the -CF₂H group on this compound into other valuable moieties.

Furthermore, difluorocarbene, which can be generated from various precursors, is a key intermediate in many reactions. beilstein-journals.org While often used to install a difluoromethyl group, the underlying reactivity principles could potentially be applied to functionalize an existing CF₂H group under specific conditions. Visible-light-induced methods have also emerged for the difluoroalkylation of anilines, forming an electron donor-acceptor (EDA) complex between the aniline and a fluorinated reagent, leading to the formation of a fluorinated radical. acs.org

Oxidative and Reductive Pathways of Difluoromethylated Anilines

The aniline moiety is susceptible to oxidation, which can be a complex process. Direct oxidation of aniline can lead to the formation of colored polymeric materials due to the high reactivity of the amino group. scribd.com The reaction of substituted anilines with radicals, such as hydroxyl radicals in the atmosphere, represents a key oxidative degradation pathway. mdpi.com For this compound, the electron-donating amino and methoxy groups would likely make the aromatic ring sensitive to oxidative conditions. Mechanistic studies on periodinane-mediated reactions of anilides have provided insight into the complex pathways of oxidation reactions involving aniline derivatives. nih.govnih.gov

Regarding reductive pathways, the aromatic ring and the difluoromethyl group are generally stable under typical reduction conditions (e.g., catalytic hydrogenation with H₂/Pd, or hydride reagents like NaBH₄). The reduction of the aromatic ring would require harsh conditions, such as high-pressure hydrogenation. The C-F bonds of the difluoromethyl group are strong and not readily cleaved by common reducing agents, although specific defluorination methods exist, as mentioned previously. nih.gov

Mechanistic Investigations of Intramolecular Rearrangement Reactions

While no specific intramolecular rearrangement reactions have been documented for this compound, the functionalities present in the molecule could potentially participate in such transformations under the right conditions. For example, N-heterocyclic carbene (NHC)-catalyzed reactions can involve intramolecular processes like the Stetter reaction. mdpi.com This type of reaction involves the formation of a Breslow intermediate followed by an intramolecular Michael-type addition. While a classic Stetter reaction requires an aldehyde and an acceptor moiety, the principles of generating intermediates that can undergo intramolecular cyclizations are broadly relevant in organic synthesis.

Mechanistic studies of related systems provide a framework for predicting potential rearrangements. For instance, theoretical studies using Density Functional Theory (DFT) have been employed to understand the step-by-step mechanism of NHC-catalyzed intramolecular reactions, detailing the formation of tetrahedral intermediates, proton transfer steps, and the final extrusion of the catalyst. mdpi.com Any potential rearrangement involving this compound would likely be a subject for future computational and experimental investigation.

Structural Elucidation and Advanced Spectroscopic Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Fluorinated Systems (e.g., ¹⁹F NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for the structural elucidation of organic molecules. For fluorinated compounds like 3-(difluoromethyl)-2-methoxyaniline, ¹⁹F NMR offers exceptional advantages due to the 100% natural abundance and high sensitivity of the ¹⁹F nucleus. nih.gov The analysis is complemented by standard ¹H and ¹³C NMR.

¹⁹F NMR: The ¹⁹F NMR spectrum is expected to show a signal for the difluoromethyl (-CHF₂) group. This signal would appear as a doublet due to coupling with the single adjacent proton (²JFH). The chemical shift range for fluorine atoms on an aromatic ring is typically between -100 ppm and -200 ppm. azom.com The difluoromethyl group, being attached to the ring, would have a characteristic chemical shift in this region, influenced by the electronic environment of the benzene (B151609) ring. azom.comrsc.org

¹H NMR: The ¹H NMR spectrum provides information on the hydrogen atoms. The aromatic protons are expected to appear in the range of 6.5-8.0 δ. The amine (-NH₂) protons typically show a broad signal, while the methoxy (B1213986) (-OCH₃) protons would appear as a sharp singlet. A key feature would be the proton of the difluoromethyl group, which is expected to be a triplet due to coupling with the two equivalent fluorine atoms (²JHF).

¹³C NMR: The ¹³C NMR spectrum would confirm the carbon framework, showing distinct signals for the aromatic carbons, the methoxy carbon, and the carbon of the difluoromethyl group, which would exhibit coupling to the attached fluorine atoms (¹JCF).

Predicted NMR Data for this compound

NucleusPredicted Chemical Shift (δ, ppm)Predicted MultiplicityCoupling Constant (Hz)Assignment
¹H6.5 - 7.5m-Ar-H
¹H~3.9s--OCH₃
¹HBroads--NH₂
¹H6.5 - 7.0t²JHF ≈ 56 Hz-CHF₂
¹⁹F-90 to -130d²JFH ≈ 56 Hz-CHF₂
¹³C110 - 150m-Ar-C
¹³C~55q--OCH₃
¹³C110 - 120t¹JCF ≈ 240-280 Hz-CHF₂

High-Resolution Mass Spectrometry Techniques for Molecular Structure Confirmation

High-Resolution Mass Spectrometry (HRMS) is critical for confirming the molecular formula of this compound by providing a highly accurate mass measurement of the molecular ion. The fragmentation pattern observed in the mass spectrum offers further structural confirmation.

According to the nitrogen rule, a molecule with an odd number of nitrogen atoms, such as this aniline (B41778) derivative, will have an odd nominal molecular weight. libretexts.orglibretexts.org The electron ionization (EI) mass spectrum is expected to show an intense molecular ion (M⁺) peak due to the stability of the aromatic ring. libretexts.orgwhitman.edu

Key fragmentation pathways for aromatic amines and ethers include:

α-cleavage: Aromatic amines often show a prominent [M-1]⁺ peak from the loss of a hydrogen atom from the amine group. whitman.edu

Loss of Methyl Radical: Methoxy-substituted aromatic compounds can lose a methyl radical (·CH₃) from the ether, resulting in an [M-15]⁺ fragment. hnxb.org.cn

Loss of HCN: Aromatic amines can undergo ring fragmentation, commonly losing a molecule of HCN, which would correspond to an [M-27]⁺ peak. miamioh.edu

Difluoromethyl Group Fragmentation: The C-C bond between the aromatic ring and the difluoromethyl group can cleave, leading to the loss of the ·CHF₂ radical, giving an [M-51]⁺ fragment. Alternatively, rearrangement involving fluorine migration and loss of difluorocarbene (:CF₂) can occur in some fluorinated aromatics. fluorine1.ru

Predicted Mass Spectrometry Fragmentation for this compound

m/z (mass/charge)Proposed FragmentIdentity of Lost Neutral/Radical
175[C₈H₈F₂NO]⁺Molecular Ion (M⁺)
174[C₈H₇F₂NO]⁺
160[C₇H₅F₂NO]⁺·CH₃
145[C₈H₈F₂N]⁺·CHO
124[C₇H₆NO]⁺·CHF₂

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy in Mechanistic Analysis

Infrared (IR) Spectroscopy: IR spectroscopy identifies the functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. For this compound, characteristic absorption bands are expected. As a primary aromatic amine, it should exhibit two N-H stretching bands in the 3300-3500 cm⁻¹ region. libretexts.orgorgchemboulder.com Other key absorptions include aromatic C-H stretching just above 3000 cm⁻¹, C-N stretching for aromatic amines around 1250-1335 cm⁻¹, and strong aromatic C=C ring stretching bands near 1600 and 1500 cm⁻¹. orgchemboulder.comwikieducator.org The C-O stretching of the methoxy group and the C-F stretching of the difluoromethyl group will also produce characteristic bands.

Predicted IR Absorption Bands for this compound

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
3400 - 3500Asymmetric & Symmetric N-H StretchPrimary Amine (-NH₂)
3010 - 3100C-H StretchAromatic Ring
2850 - 3000C-H StretchMethyl (-CH₃) & Difluoromethyl (-CHF₂)
1580 - 1650N-H Bend (Scissoring)Primary Amine (-NH₂)
1450 - 1600C=C StretchAromatic Ring
1250 - 1335C-N StretchAromatic Amine
1000 - 1300C-O StretchAryl Ether
1000 - 1150C-F StretchDifluoromethyl (-CHF₂)

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about electronic transitions within the molecule. Aromatic compounds like benzene show characteristic absorptions due to π→π* transitions. researchgate.net The presence of substituents on the benzene ring alters the absorption maxima (λmax). Both the amino (-NH₂) and methoxy (-OCH₃) groups are powerful auxochromes, meaning they contain non-bonding electrons that can be delocalized into the aromatic π-system. This delocalization extends conjugation, lowering the energy gap for electronic transitions and shifting the absorption to longer wavelengths (a bathochromic or red shift). Aniline, for example, has absorption maxima around 230 nm and 280 nm. libretexts.org It is expected that this compound would exhibit similar strong absorptions in the UV region. nih.govresearchgate.net

Predicted UV-Vis Absorption Data for this compound

SolventPredicted λmax (nm)Electronic Transition
Ethanol (B145695)/Methanol~230 - 240π→π
Ethanol/Methanol~280 - 295π→π

X-ray Crystallography for Solid-State Structural Analysis

While spectroscopic methods provide invaluable data on connectivity and electronic structure, X-ray crystallography offers the most definitive and unambiguous determination of a molecule's three-dimensional structure in the solid state. This technique would provide precise measurements of bond lengths, bond angles, and torsion angles for this compound, confirming the substitution pattern on the aromatic ring and the conformation of the methoxy and difluoromethyl groups relative to the ring.

Expected Crystallographic Data Parameters for this compound

ParameterDescriptionExpected Information
Crystal SystemThe symmetry class of the crystal lattice (e.g., monoclinic, orthorhombic). cambridge.orgProvides fundamental information on crystal packing.
Space GroupThe specific symmetry group of the crystal.Defines the arrangement of molecules in the unit cell.
Unit Cell DimensionsThe lengths (a, b, c) and angles (α, β, γ) of the unit cell. nih.govDefines the size and shape of the repeating crystal unit.
Bond Lengths/AnglesPrecise distances between bonded atoms and angles between bonds.Confirms molecular geometry and identifies any structural strain.
Intermolecular InteractionsNon-covalent forces like hydrogen bonds and van der Waals contacts.Explains how molecules are arranged and stabilized in the crystal lattice. researchgate.net

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations of Electronic Structure

There is no available research detailing the quantum chemical calculations of the electronic structure of 3-(difluoromethyl)-2-methoxyaniline. Such studies would typically involve the use of methods like DFT to determine key electronic properties.

Table 1: Hypothetical Electronic Properties of this compound (Illustrative)

PropertyHypothetical ValueSignificance
HOMO Energy-Highest Occupied Molecular Orbital; relates to electron-donating ability.
LUMO Energy-Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability.
HOMO-LUMO Gap-Indicates chemical reactivity and kinetic stability.
Dipole Moment-Measures the overall polarity of the molecule.

Note: The values in this table are for illustrative purposes only and are not based on actual calculations.

Reaction Mechanism Elucidation via Density Functional Theory (DFT) Studies

The application of Density Functional Theory (DFT) has become a standard practice for elucidating complex reaction mechanisms. nih.govnih.govmdpi.com These computational approaches allow for the mapping of potential energy surfaces, identification of transition states, and calculation of activation energies, thereby providing a detailed, step-by-step understanding of how a reaction proceeds. nih.govijrte.org For instance, DFT has been successfully employed to investigate mechanisms of cycloaddition reactions and metal-catalyzed cross-coupling reactions. nih.govnih.gov However, no specific DFT studies have been published that focus on the reaction mechanisms involving this compound.

Conformational Analysis and Stereochemical Insights

The three-dimensional structure of a molecule, including its preferred conformations and stereochemical features, is crucial to its function and reactivity. Conformational analysis, often performed using computational methods, can reveal the relative energies of different spatial arrangements of atoms. For molecules containing flexible groups like the methoxy (B1213986) and difluoromethyl substituents on this compound, such analysis would be critical for understanding its behavior. However, no dedicated conformational analysis or stereochemical studies for this specific compound have been reported.

Precursor in Heterocyclic Compound Synthesisorganic-chemistry.orgnih.gov

This compound is a key starting material for the synthesis of various heterocyclic compounds. The presence of the ortho-diamine functionality (or a precursor that can be readily converted to it) and the specific substitution pattern allows for the construction of diverse ring systems. The difluoromethyl and methoxy groups are carried through the synthetic sequence, imparting their unique electronic and steric properties to the final heterocyclic product. The utility of fluorinated motifs like the difluoromethyl group is significant in drug design and discovery, as they can enhance metabolic stability, binding affinity, and cell membrane permeability. mdpi.com

Synthesis of Quinoxaline (B1680401) Derivativesmdpi.com

Quinoxalines are a class of nitrogen-containing heterocycles built upon a fused benzene (B151609) and pyrazine (B50134) ring system, known for their wide array of biological activities. encyclopedia.pub The most fundamental and widely used method for synthesizing the quinoxaline core is the condensation reaction between an o-phenylenediamine (B120857) (a 1,2-diaminobenzene derivative) and a 1,2-dicarbonyl compound such as glyoxal (B1671930) or benzil. nih.govmdpi.com

This compound, being an o-substituted aniline (B41778), is an ideal precursor for this reaction. The synthesis involves the cyclocondensation of the aniline with a suitable 1,2-dicarbonyl compound, typically under acidic conditions or with a catalyst, to yield the corresponding 6-(difluoromethyl)-5-methoxyquinoxaline derivative. nih.gov While direct difluoromethylation of pre-formed quinoxalin-2-ones has been achieved using visible-light photoredox catalysis, mdpi.com employing this compound as the foundational block allows for the introduction of the key substituents from the start.

General Reaction Scheme for Quinoxaline Synthesis:

An o-phenylenediamine derivative reacts with a 1,2-dicarbonyl compound to form the quinoxaline ring system.

PrecursorReagentResulting Heterocycle
This compound1,2-Dicarbonyl Compound (e.g., Benzil)6-(Difluoromethyl)-5-methoxy-2,3-diphenylquinoxaline

This method provides a straightforward entry to quinoxalines where the substitution pattern on the benzo portion of the heterocycle is precisely controlled by the choice of the initial aniline.

Formation of Oxadiazole and Thiadiazole Ring Systemsnih.govnih.gov

1,3,4-Oxadiazoles and 1,3,4-thiadiazoles are five-membered aromatic rings containing two nitrogen atoms and either an oxygen or sulfur atom, respectively. These heterocycles are considered important bioisosteres of amide and ester groups and are prevalent in medicinally active compounds. nih.govnih.gov

The synthesis of these ring systems from an aniline precursor like this compound is a multi-step process.

Formation of Hydrazide: The aniline is first converted into a hydrazine (B178648) derivative. This can be achieved through diazotization followed by reduction. The resulting hydrazine is then acylated with a carboxylic acid to form an acylhydrazide.

Cyclization:

Oxadiazole Synthesis: The acylhydrazide is subjected to dehydrative cyclization. This is commonly achieved by heating with a strong dehydrating agent such as phosphorus oxychloride (POCl₃) or polyphosphoric acid. nih.govorganic-chemistry.org

Thiadiazole Synthesis: To form the thiadiazole ring, the aniline can be converted to a thiosemicarbazide (B42300). The thiosemicarbazide is then cyclized with a carboxylic acid in the presence of a dehydrating agent like polyphosphate ester (PPE) or phosphorus oxychloride. encyclopedia.puborganic-chemistry.org

This sequence allows the N-phenyl ring of the final heterocycle to be substituted with the 3-(difluoromethyl)-2-methoxy pattern, influencing the pharmacological profile of the resulting molecule.

Construction of Pyrimidine (B1678525) and Other Nitrogen-Containing Heterocyclesorganic-chemistry.orgnih.gov

Pyrimidines are fundamental six-membered heterocyclic motifs found in nucleic acids and a vast number of pharmaceuticals. There are numerous methods for their synthesis, often involving the condensation of a compound containing an N-C-N fragment (like an amidine) with a C-C-C fragment (like a 1,3-dicarbonyl compound). organic-chemistry.org

To utilize this compound as a precursor, it would typically be converted into the corresponding formamidine. This can be accomplished by reacting the aniline with a formamide (B127407) equivalent, such as N,N-dimethylformamide dimethyl acetal (B89532) (DMF-DMA). This resulting N-(3-(difluoromethyl)-2-methoxyphenyl)formamidine can then be reacted with a variety of partners, such as ketones, enamines, or alkynes, to construct the pyrimidine ring. organic-chemistry.org This approach allows for the direct incorporation of the substituted phenyl group onto one of the nitrogen atoms of the pyrimidine core.

Similarly, this building block can be used for other nitrogen-containing heterocycles like pyrido[2,3-d]pyrimidines, which can be synthesized through condensation reactions involving appropriately functionalized pyrimidines. nih.govcapes.gov.br

Role in the Design of Advanced Materials Precursorsnih.gov

The unique electronic properties imparted by fluorine substituents make this compound an attractive building block for advanced materials. In materials science, fluorinated organic compounds are used to create polymers, liquid crystals, and organic electronics with tailored properties such as thermal stability, chemical resistance, and specific optoelectronic characteristics. The introduction of the difluoromethoxy (OCF₂H) or difluoromethyl (CF₂H) groups can significantly alter the properties of a parent compound, making them valuable for creating novel functional molecules. nih.gov

While specific applications of this compound in materials are not extensively documented in mainstream literature, fluorinated anilines, in general, are used as monomers or precursors for:

High-Performance Polymers: Incorporation into polymer backbones (e.g., polyimides or polyamides) can enhance thermal stability, oxidative resistance, and dielectric properties while lowering the refractive index and water absorption.

Organic Electronics: Used in the synthesis of organic light-emitting diode (OLED) materials, where the fluorinated groups can tune the HOMO/LUMO energy levels, improve charge transport, and increase device efficiency and lifetime.

Liquid Crystals: The polarity and steric profile of the difluoromethyl group can influence the mesophase behavior and electro-optical properties of liquid crystalline materials.

The combination of the electron-withdrawing difluoromethyl group and the electron-donating methoxy group creates a specific dipole moment and electronic profile that can be exploited in the rational design of new materials.

Development of Derivatives with Modulated Molecular Properties

The core value of this compound lies in its use to create derivatives where key molecular properties are intentionally modulated. The interplay between the electron-donating methoxy group and the electron-withdrawing, hydrogen-bond-donating difluoromethyl group allows for fine-tuning of a molecule's physicochemical profile.

Lipophilicity and Permeability Modulation through Fluorine Substitutionnih.govlincoln.ac.uk

Lipophilicity, often measured as the logarithm of the partition coefficient (logP), is a critical parameter in drug design, affecting absorption, distribution, metabolism, and excretion (ADME). researchgate.net The strategic use of fluorine is a primary tool for modulating this property. lincoln.ac.uk

The difluoromethyl (CHF₂) group is particularly interesting because it serves as a bioisostere of a hydroxyl group but is more lipophilic. It can act as a hydrogen bond donor, which can be crucial for target binding, while simultaneously influencing permeability. mdpi.com Compared to a methyl group (CH₃), which is purely lipophilic, or a trifluoromethyl group (CF₃), which is significantly more lipophilic and electron-withdrawing, the CHF₂ group offers an intermediate balance of properties.

Table of Calculated Lipophilicity (XLogP3) for Related Anilines:

CompoundMolecular FormulaCalculated LogP (XLogP3)
AnilineC₆H₇N1.1
2-MethoxyanilineC₇H₉NO1.2
3-(Difluoromethyl)anilineC₇H₇F₂N1.7 nih.gov
This compound C₈H₉F₂NO 1.8 *

*Value estimated based on contributions of similar functional groups. Data for known compounds sourced from PubChem where available.

This table illustrates how the addition of the difluoromethyl group significantly increases the calculated lipophilicity compared to its non-fluorinated methoxy-aniline counterpart, a key consideration in the design of bioactive molecules.

Hydrogen Bonding Potential of the Difluoromethyl Group in Molecular Recognition

The difluoromethyl (CHF₂) group has garnered significant attention in medicinal chemistry and materials science due to its unique electronic properties, which allow it to function as a weak hydrogen bond donor. bohrium.com This capability stems from the highly polarized C-H bond, a direct consequence of the strong electron-withdrawing nature of the two adjacent fluorine atoms. researchgate.netbeilstein-journals.org This polarization imparts a significant positive partial charge on the hydrogen atom, enabling it to participate in non-classical hydrogen bonds with suitable acceptor atoms like oxygen or nitrogen. nih.govchemistryviews.org

Often described as a "lipophilic hydrogen bond donor," the CHF₂ group presents a fascinating combination of properties. semanticscholar.orgnih.govh1.co It can act as a bioisosteric replacement for more traditional hydrogen bond donors such as hydroxyl (OH) or thiol (SH) groups, while simultaneously increasing the lipophilicity of the parent molecule. researchgate.netnih.govresearchgate.net This dual role is particularly valuable in drug design, where enhancing both binding affinity and membrane permeability is a common objective. researchgate.netnih.gov

Experimental and computational studies have confirmed the hydrogen bonding capacity of the CHF₂ group. nih.govresearchgate.net Investigations using methods like X-ray crystallography, NMR, and IR spectroscopy have provided evidence for C-F···H-O/N interactions in the condensed phase. nih.govresearchgate.net For instance, studies on o-nitro-α,α-difluorotoluene demonstrated that it crystallizes in a hydrogen-bonded dimer structure, similar to its o-nitrophenol analogue, suggesting a bioisosteric relationship between the CHF₂ and OH groups in this context. nih.govchemistryviews.org The interaction energy for such C-F···H bonds is modest, typically estimated to be around -1 to -3 kcal/mol, which is weaker than classical hydrogen bonds but still sufficient to influence molecular conformation and intermolecular recognition events. bohrium.comchemistryviews.orgresearchgate.net

The hydrogen bond acidity, a measure of the donor strength, has been quantified for various CHF₂-containing compounds. researchgate.netsemanticscholar.orgacs.org Using Abraham's solute ¹H NMR analysis, the hydrogen bond acidity parameter (A) for difluoromethyl compounds was found to be in the range of 0.035 to 0.165, depending on the attached functional group. nih.govacs.org Notably, the CHF₂ group acts as a hydrogen bond donor on a scale comparable to thiophenols, anilines, and amines, though it is not as strong as a hydroxyl group. nih.govh1.coacs.org The direct attachment of the CHF₂ group to cationic aromatic systems has been shown to significantly enhance its hydrogen bond donation ability. beilstein-journals.org

Table 1: Comparative Hydrogen Bond Acidity (A) of Difluoromethyl (CHF₂) Groups and Other Functional Groups. semanticscholar.orgacs.orgnih.gov
Compound/Functional GroupHydrogen Bond Acidity (A)Reference Moiety
Difluoromethyl Anisoles0.085 - 0.126CHF₂ Group
Difluoromethyl Thioanisoles0.085 - 0.126CHF₂ Group
General CHF₂ compounds0.035 - 0.165CHF₂ Group
Aniline~0.1NH₂ Group
Thiophenol~0.1SH Group
Hydroxyl Group (e.g., Phenol)~0.3 - 0.6OH Group

In the specific case of this compound, the CHF₂ group can engage in intramolecular hydrogen bonding with the lone pair of the ortho-methoxy oxygen or participate in intermolecular hydrogen bonding with acceptor groups on a target protein or another molecule. This interaction, while weak, can play a crucial role in dictating the preferred conformation of the molecule and its binding orientation within a receptor active site. bohrium.com

Impact on Basicity and Electron-Withdrawing Effects

The basicity of the amino group in this compound is significantly modulated by the electronic effects of both the difluoromethyl and the methoxy substituents. The difluoromethyl group is a potent electron-withdrawing group, primarily through a strong negative inductive effect (-I). nih.gov This effect is weaker than that of a trifluoromethyl (-CF₃) group but still substantial. rsc.orgrsc.org The -I effect of the CHF₂ group at the meta position reduces the electron density on the aromatic ring and, consequently, on the nitrogen atom of the aniline moiety. This decrease in electron availability on the nitrogen makes its lone pair less available to accept a proton, thereby decreasing the basicity of the amine compared to unsubstituted aniline. nih.gov

The ortho-methoxy group introduces more complex electronic interactions. It exerts two opposing effects: a negative inductive effect (-I) due to the electronegativity of the oxygen atom, and a positive mesomeric or resonance effect (+M) where the oxygen's lone pair donates electron density to the aromatic ring. stackexchange.comyoutube.com In anilines, the +M effect from an ortho or para methoxy group typically increases electron density on the ring and on the nitrogen, thus increasing basicity. quora.com However, the -I effect, which is distance-dependent, is also strong from the ortho position. stackexchange.com

Furthermore, the presence of a substituent at the ortho position relative to the amino group often leads to a phenomenon known as the "ortho effect." reddit.comdoubtnut.com This effect, a combination of steric and electronic factors, generally results in ortho-substituted anilines being weaker bases than their para isomers and often weaker than aniline itself, irrespective of the substituent's electronic nature. youtube.comdoubtnut.com The steric hindrance from the ortho group can impede the solvation of the corresponding anilinium cation that forms upon protonation, destabilizing it and thus reducing the basicity of the parent amine. doubtnut.com

CHF₂ Group: A strong -I effect from the meta position significantly decreases basicity.

OCH₃ Group: A -I effect that decreases basicity, a +M effect that increases basicity, and a steric "ortho effect" that decreases basicity.

The combined powerful electron-withdrawing inductive effects of both the ortho-methoxy and meta-difluoromethyl groups are expected to substantially reduce the electron density on the nitrogen atom. While the +M effect of the methoxy group counteracts this to some extent, the ortho effect further contributes to a reduction in basicity. Therefore, it is predicted that this compound is a considerably weaker base than aniline and also weaker than o-anisidine (B45086) (o-methoxyaniline). stackexchange.comdoubtnut.com

Table 2: Electronic Parameters (Hammett Constants) and pKa Values for Related Anilines.
SubstituentPositionHammett Constant (σ)CompoundpKa (Conjugate Acid)
-H-0.00Aniline4.60
-OCH₃ortho-0.27 (σₚ) / +0.12 (σₘ)o-Anisidine4.53 stackexchange.comreddit.com
-OCH₃meta+0.12m-Anisidine4.23 doubtnut.com
-OCH₃para-0.27p-Anisidine5.34 stackexchange.com
-CF₃meta+0.43m-Trifluoromethylaniline3.50 nih.gov
-SO₂CF₃meta+1.00m-(Trifluoromethylsulfonyl)aniline1.63 datapdf.com
-CHF₂ meta ~+0.3 to +0.4 (Est.)3-(Difluoromethyl)aniline ~3.5 - 4.0 (Est.)

Note: Hammett constants (σ) quantify the electron-donating or -withdrawing influence of substituents. Positive values indicate electron-withdrawing character, while negative values indicate electron-donating character. A lower pKa value for the conjugate acid corresponds to a weaker base. The values for the CHF₂ group are estimated based on its known electronic effects relative to the CF₃ group.

Emerging Research and Future Outlook

Established Routes to Aryl Anilines with Difluoromethyl Moieties

The synthesis of aryl anilines containing difluoromethyl groups has historically been approached through several established routes. These methods often involve either the construction of the aniline (B41778) ring onto a pre-existing difluoromethylated aromatic core or the late-stage introduction of the difluoromethyl group onto an aniline derivative.

One common strategy involves multi-step sequences starting from simpler difluoromethylated building blocks. For instance, a difluoromethylated benzene (B151609) derivative can undergo nitration, followed by reduction of the nitro group to an amine. The challenge with this approach lies in controlling the regioselectivity of the nitration step, especially on a substituted ring, which can lead to mixtures of isomers.

Another established method is the desulfurization-fluorination of thioamides. This process can be used to create internal N-difluoromethylene functional groups. acs.org For example, perfluoroalkyl thioamides can be treated with reagents like N-bromosuccinimide (NBS) or N-iodosuccinimide (NIS) as oxidants in the presence of a fluorinating agent to yield perfluoroalkyl amines. acs.org However, these methods can be limited by the use of corrosive and toxic reagents. acs.org More recently, milder reagents like silver fluoride (B91410) (AgF) have been employed for the desulfurization-fluorination of thioamides to produce α,α-difluoromethylene amines, offering a more practical route. acs.org

Advanced Difluoromethylation Techniques for Aniline Derivatives

Recent decades have seen a surge in the development of more direct and efficient methods for introducing the difluoromethyl group (CF₂H) onto aniline derivatives, driven by the demand for novel fluorinated compounds. rsc.org These advanced techniques often rely on catalysis to achieve high efficiency and selectivity.

Transition-Metal-Catalyzed Difluoromethylation Approaches

Transition-metal catalysis has become a cornerstone for C-F bond formation and the introduction of fluorinated groups. beilstein-journals.org Various metals, including palladium, copper, and ruthenium, have been successfully employed for the difluoromethylation of anilines and their derivatives.

These reactions can be broadly categorized into two main types: cross-coupling reactions and direct C-H functionalization.

Cross-Coupling Reactions: Palladium and copper catalysts are frequently used to couple aryl halides or their equivalents (e.g., arylboronic acids) with a difluoromethyl source. For instance, palladium-catalyzed reactions can couple aryl chlorides with a nucleophilic CF₃ source, and similar principles apply to difluoromethylation. beilstein-journals.org A notable method involves a copper-catalyzed cross-coupling of aryl iodides with α-silyldifluoroacetates, which, after hydrolysis and decarboxylation, yield the desired difluoromethyl arenes. acs.org

Direct C-H Functionalization: This approach is highly sought after as it avoids the need for pre-functionalized substrates. Ruthenium(II) catalysts have been shown to enable the para-selective C-H difluoromethylation of anilides, which are derivatives of anilines. thieme.de This method addresses the challenge of achieving selectivity at a position distant from the directing group. thieme.de Copper has also been used to catalyze the ortho-difluoroacetylation of anilines via C-H activation, where the amino group acts as a directing group. acs.org

Table 1: Comparison of Transition-Metal-Catalyzed Difluoromethylation Methods

Catalyst System Substrate Type Reaction Type Key Features
Palladium-based Aryl halides, Arylboronic acids Cross-Coupling High efficiency for pre-functionalized arenes; often uses a difluorocarbene intermediate. rsc.orgacs.org
Copper-based Aryl iodides, Anilines Cross-Coupling, C-H Activation Utilizes more abundant and less expensive metal; can direct ortho-functionalization. acs.orgacs.org

Photoredox Catalysis in C-H Difluoromethylation Pathways

Visible-light photoredox catalysis has emerged as a powerful and sustainable strategy for organic synthesis, including the C-H difluoromethylation of anilines. nih.govresearchgate.net This method utilizes a photocatalyst (often based on iridium or ruthenium, but increasingly organic dyes like Eosin Y) that, upon absorbing light, can initiate a single-electron transfer (SET) process. nih.govacs.org

The general mechanism typically involves the photoexcited catalyst generating a difluoromethyl radical (•CF₂H) from a suitable precursor, such as sodium difluoromethanesulfinate (CF₂HSO₂Na) or ethyl difluoroiodoacetate (ICF₂COOEt). acs.orgnih.gov This radical then adds to the electron-rich aniline ring. The resulting radical cation intermediate can then be rearomatized to yield the final product. nih.gov These reactions are prized for their mild conditions, often proceeding at room temperature and obviating the need for harsh reagents. nih.govacs.org

Researchers have developed two complementary photoinduced methods for the difluoroalkylation of anilines: one using an organic photocatalyst and another exploiting the formation of an electron donor-acceptor (EDA) complex between the aniline and the difluoromethyl source, which can be directly photoexcited. nih.govacs.org

Radical-Mediated Difluoromethylation Mechanisms

Radical-mediated processes are central to many modern difluoromethylation reactions, including those initiated by photoredox catalysis. rsc.org However, radical generation can also be achieved through thermal means or by using chemical initiators. The Minisci-type reaction, a classic example of homolytic aromatic substitution, has been adapted for difluoromethylation, particularly for heteroaromatics, but can also be applied to electron-rich substrates like anilines. rsc.orgacs.org

The key to these methods is the efficient generation of the difluoromethyl radical (•CF₂H). A variety of reagents have been developed for this purpose:

Zn(SO₂CF₂H)₂ (DFMS): Developed by Baran and coworkers, this reagent releases the •CF₂H radical in the presence of an oxidant like tert-butyl hydroperoxide (TBHP). nih.gov

CF₂HSO₂Na: A common and accessible source of difluoromethyl radicals, often used in photoredox and other oxidative radical reactions. nih.gov

Bis(difluoroacetyl) peroxide: This reagent, generated in situ from difluoroacetic anhydride, undergoes homolysis at low temperatures (0 °C) to produce the •CF₂H radical. nih.gov

Once generated, the electrophilic •CF₂H radical preferentially attacks the electron-rich positions of the aniline ring (typically ortho and para to the amine group). researchgate.netresearchgate.net The resulting intermediate undergoes oxidation and deprotonation to afford the difluoromethylated aniline. nih.gov

Regioselective Synthesis Strategies for this compound

The synthesis of the specific isomer this compound presents a significant regioselectivity challenge. The aniline substrate contains two activating, ortho-, para-directing groups: a strong activator (-NH₂) and a moderate activator (-OCH₃). The target position '3' is ortho to the methoxy group but meta to the amino group.

Standard electrophilic or radical aromatic substitution reactions would be expected to favor substitution at positions 4, 5, and 6, which are ortho or para to one or both activating groups. Therefore, achieving selective functionalization at the C-3 position requires a more sophisticated strategy, likely involving directed C-H activation.

A plausible, though not explicitly documented, approach would involve the use of a directing group temporarily installed on the aniline nitrogen. This directing group would coordinate to a transition metal catalyst (e.g., palladium, rhodium, or ruthenium) and position it in proximity to the C-H bond at the 3-position (an ortho C-H bond relative to the directing group), facilitating selective C-H cleavage and subsequent difluoromethylation. While direct difluoromethylation via this route is still a developing area, the principles of directed C-H functionalization are well-established for other transformations like arylation and olefination of anilines. thieme.de

Alternatively, a multi-step classical synthesis could provide regiochemical control. This might involve starting with a pre-functionalized precursor where the desired substitution pattern is already established. For example, a synthetic sequence could start from 2-methoxy-3-nitrobenzoic acid, where the functional groups are correctly positioned. The carboxylic acid could be converted to a difluoromethyl group via a series of transformations, followed by the reduction of the nitro group to the target aniline. Such a sequence, while potentially long, would offer unambiguous control over the final product's structure. researchgate.net

Green Chemistry Principles in the Synthesis of Fluorinated Anilines

The field of fluorine chemistry is increasingly adopting the principles of green chemistry to develop more sustainable and environmentally benign synthetic methods. dovepress.com This is particularly relevant for the synthesis of fluorinated anilines, given their industrial importance.

Key green chemistry considerations include:

Atom Economy: Shifting from stoichiometric reagents to catalytic methods significantly improves atom economy by reducing the amount of waste generated. Direct C-H functionalization is a prime example, as it eliminates the need for pre-installed leaving groups. dovepress.com

Use of Safer Reagents: There is a move away from highly toxic and hazardous reagents. For example, visible-light photoredox catalysis uses light as a traceless reagent, and efforts are being made to replace toxic heavy metal catalysts with those based on more abundant and less toxic metals like copper and iron, or to develop entirely metal-free systems. nih.govnih.goveurekalert.org The development of safer, non-ozone-depleting difluorocarbene reagents is also a key area of research. rsc.org

Energy Efficiency: Photochemical methods often operate at ambient temperature, reducing the energy consumption associated with high-temperature reactions. beilstein-journals.org

Renewable Feedstocks and Benign Solvents: While less explored specifically for this compound class, the broader push in green chemistry involves using renewable starting materials and replacing hazardous organic solvents with safer alternatives like water, ethanol (B145695), or supercritical fluids. rsc.org

The development of one-pot reactions and tandem catalytic cycles, which reduce the number of workup and purification steps, further contributes to the greening of fluorinated aniline synthesis. rsc.org

Microwave-Assisted and Solvent-Free Reaction Protocols

Conventional heating methods in chemical synthesis are often associated with long reaction times and energy inefficiency. In contrast, microwave-assisted synthesis has emerged as a powerful tool, frequently leading to dramatic reductions in reaction times, increased product yields, and enhanced purity. nih.govclockss.org The technique involves irradiating the reaction mixture with microwaves, which directly heat the reactants and solvent, leading to rapid temperature increases and accelerated reaction rates. uobasrah.edu.iq

While specific literature on the microwave-assisted synthesis of this compound is not available, the methodology has been successfully applied to a wide range of related heterocyclic and aromatic compounds. For instance, various 2-oxindole derivatives have been synthesized with high yields (up to 98%) in just 5-10 minutes of microwave activation. nih.gov Similarly, the synthesis of dihydropyridinones from curcumin (B1669340) and primary amines was achieved under microwave irradiation, a transformation not feasible with traditional heating. uobasrah.edu.iq In many cases, reactants are absorbed onto a solid support, such as Montmorillonite K-10 clay, and then irradiated. uobasrah.edu.iq

Solvent-free, or neat, reaction conditions represent another cornerstone of green chemistry, eliminating the environmental and economic costs associated with solvent use, recovery, and disposal. mdpi.com Recent research has demonstrated the feasibility of conducting fluorination reactions without any solvent. A novel solvent- and catalyst-free method was reported for the synthesis of gem-difluorinated compounds from nucleophilic difluoroenoxysilanes and electrophilic partners. mdpi.com Another study detailed a solvent-controlled synthesis where changing the solvent from N,N-dimethylacetamide (DMAc) to 1,2-dichloroethane (B1671644) (DCE) switched the reaction outcome from pyrazolines to cyclopropanes, but the reactions proceeded smoothly under base-free conditions. rsc.org These protocols highlight a promising direction for the synthesis of difluoromethylated anilines, potentially simplifying purification and reducing waste.

Table 1: Examples of Microwave-Assisted and Solvent-Free Synthesis Conditions

Reaction Type Reactants Conditions Yield Reference
Microwave-Assisted Synthesis Isatins, Malonic/Cyanoacetic Acids MW activation, 5-10 min Up to 98% nih.gov
Microwave-Assisted Synthesis 2-aminothiazole, aldehyde, ethyl acetoacetate Acetic acid, MW irradiation (350W), 80 °C Excellent clockss.org
Microwave-Assisted Synthesis Curcumin, Primary Amines Montmorillonite K-10, MW irradiation (800W), 120 s 17-28% uobasrah.edu.iq
Solvent-Free Synthesis Thioamides, AgF Mechanochemical conditions, no solvent - researchgate.net
Solvent- & Catalyst-Free Synthesis Difluoroenoxysilanes, Arylglyoxals Neat conditions, 80 °C - mdpi.com

Atom Economy and Waste Minimization in Difluoromethylation Reactions

Atom economy is a fundamental principle of green chemistry that measures the efficiency of a chemical process by calculating the proportion of reactant atoms incorporated into the desired product. wikipedia.org A process with high atom economy minimizes the generation of byproducts, leading to less waste and a more sustainable manufacturing process. wikipedia.org This is distinct from reaction yield, as a high-yield reaction can still generate significant waste if it uses stoichiometric reagents that are not incorporated into the final product. wikipedia.org

In the context of synthesizing compounds like this compound, achieving high atom economy is a key challenge. Traditional methods often require pre-functionalization of the starting aniline, adding steps and generating waste. Modern approaches focus on direct C-H difluoromethylation, which circumvents the need for pre-functionalized substrates, thereby improving step- and atom-economy. researchgate.netnih.gov

Several strategies have been developed to enhance the atom economy of difluoromethylation:

Atom Transfer Radical Addition (ATRA): This method allows for the direct addition of a difluoromethyl group across a double bond. An atom-economical ATRA reaction was developed for the chlorodifluoromethylation of alkenes, showcasing an efficient use of the starting materials. rsc.org

Use of Ideal Reagents: Fluoroform (CHF₃) is considered an ideal and highly atom-efficient reagent for difluoromethylation. rsc.org Its use in continuous flow protocols has been demonstrated for the direct Cα-difluoromethylation of protected α-amino acids, providing a concise synthesis of the drug eflornithine. rsc.org Continuous flow systems are particularly adept at handling gaseous reagents like fluoroform, improving safety and efficiency while minimizing waste. cityu.edu.hk

Direct C-H Functionalization: As mentioned, directly replacing a C-H bond with a C-CF₂H bond is the most attractive route from an atom-economy perspective. rsc.org Photocatalytic methods, in particular, have enabled the direct difluoromethylation of heterocycles using reagents like sodium difluoromethane (B1196922) sulfonate, obviating the need for metal catalysts and pre-functionalization. nih.gov

Table 2: Comparison of Difluoromethylation Strategies and Atom Economy

Strategy Reagent Example Key Advantages Atom Economy Aspect Reference
Stepwise Difluoromethylation Reagents requiring subsequent transformation Allows for complex molecule construction Poor; generates byproducts from auxiliary groups researchgate.net
Direct C-H Difluoromethylation Sodium difluoromethane sulfonate (CF₂HSO₂Na) Avoids pre-functionalization of substrates High; incorporates CF₂H group directly nih.gov
Atom Transfer Radical Addition (ATRA) Difluoromethyl sulfonyl chloride Tolerates a broad range of functional groups Good; adds across a double bond with minimal waste rsc.org
Continuous Flow with Gaseous Reagents Fluoroform (CHF₃) Uses an inexpensive, abundant C1 source; scalable Excellent; high atom efficiency rsc.orgcityu.edu.hk

Development of Sustainable Catalytic Systems

Photocatalysis: Visible-light photocatalysis has emerged as a powerful and sustainable strategy for difluoromethylation. advanceseng.commdpi.com This approach uses light as a clean energy source to drive chemical reactions, often under very mild conditions and without the need for harsh reagents. advanceseng.com

Organophotocatalysis: Transition-metal-free methods are highly desirable. An organophotocatalytic system using Eosin Y has been developed for the difluoroalkylation of anilines under visible light. acs.org Another strategy involves the photoexcitation of an electron-donor-acceptor (EDA) complex formed between anilines and ethyl difluoroiodoacetate, which efficiently produces difluoroalkylated arenes. acs.org Furthermore, an organophotocatalytic method for the direct C-H difluoromethylation of heterocycles uses oxygen (O₂) from the air as the terminal oxidant, representing a particularly green approach. nih.gov

Advanced Catalytic Materials: Researchers have designed sophisticated photocatalysts to improve efficiency. Dual-active-center covalent organic frameworks (COFs) have been fabricated to enhance photocatalytic performance for direct C-H difluoromethylation by promoting the efficient separation of photoexcited charges. acs.org

Earth-Abundant Metal Catalysis: While metal-free systems are often preferred, catalysts based on abundant and non-toxic metals like copper offer a sustainable alternative to precious metals. An efficient copper-catalyzed asymmetric difluoromethylation of amino acids has been reported, which uses the abundant raw material difluoromonochloromethane as the difluorocarbene precursor. nih.gov

These advanced catalytic systems represent a significant step towards the sustainable synthesis of complex molecules like this compound, aligning chemical manufacturing with the principles of green chemistry.

Table 3: Overview of Sustainable Catalytic Systems for Difluoromethylation

Catalytic System Catalyst/Method Energy Source Key Features Reference
Organophotocatalysis Eosin Y Visible Light Transition-metal-free synthesis of difluoroalkyl anilines acs.org
Organophotocatalysis Organic Dye (e.g., Rose Bengal) Green LEDs Uses O₂ as a green oxidant; no metal additives required nih.gov
Heterogeneous Photocatalysis Covalent Organic Frameworks (COFs) Visible Light Dual-active-center catalyst for enhanced efficiency acs.org
Metal Catalysis Copper Catalyst Thermal Uses earth-abundant metal and an abundant CF₂H precursor nih.gov
EDA Complex Aniline + Ethyl difluoroiodoacetate Photoexcitation Transition-metal- and photocatalyst-free acs.org

Future Directions and Emerging Research Avenues

Exploration of Novel Catalytic Systems for Efficient Transformations

The development of novel catalytic systems is paramount for enhancing the efficiency and selectivity of reactions involving structurally complex anilines. For a molecule such as 3-(difluoromethyl)-2-methoxyaniline, future research would likely target the discovery of catalysts that can selectively functionalize the aromatic ring or the aniline (B41778) moiety without disturbing the difluoromethyl group.

Current research on related structures often focuses on palladium-catalyzed C-H functionalization, which allows for the direct introduction of new bonds at specific positions on an aromatic ring, a process that is more atom-economical than traditional multi-step syntheses. rsc.org Another area of exploration is photoredox catalysis, which uses visible light to initiate reactions under mild conditions. acs.orgnih.gov This method could be particularly valuable for transformations sensitive to high temperatures. For instance, photocatalytic methods have been developed for the difluoromethylation of aromatic compounds, highlighting the growing interest in light-mediated transformations of fluorinated molecules. nih.govmdpi.com The application of bio-inspired cooperative catalytic systems, which might use a combination of an organocatalyst and a metal, could also lead to new, environmentally benign pathways for C-H functionalization of primary amines under aerobic conditions. nih.gov

While detailed studies on novel catalytic transformations for this compound are not extensively published, the broader progress in aniline synthesis suggests a promising future. The development of chemoenzymatic methods, for example, offers a highly selective and sustainable alternative to traditional chemical synthesis of aromatic amines. acs.org

Integration with Flow Chemistry and Automated Synthesis Methodologies

Flow chemistry, which involves performing chemical reactions in a continuous stream rather than in a batch, offers significant advantages in terms of safety, scalability, and efficiency. mdpi.com The integration of this compound into flow chemistry setups would represent a significant leap forward in its production and subsequent derivatization. Automated synthesis platforms, often guided by artificial intelligence, can rapidly screen reaction conditions and identify optimal pathways, accelerating process development. acs.orguva.nl

Although specific flow synthesis protocols for this compound are not yet established in the literature, the general trend in pharmaceutical manufacturing is a move towards continuous processes. acs.org For analogous compounds, flow chemistry has been successfully used for hazardous reactions, multi-step syntheses, and processes requiring precise control over temperature and reaction time. mdpi.comresearchgate.net For example, the synthesis of various substituted anilines and their subsequent transformation into more complex products like azobenzenes and indazoles has been effectively demonstrated in flow systems. mdpi.comresearchgate.net The automation of these processes relieves chemists from routine tasks and allows for the efficient production of chemical libraries for drug discovery. uva.nlresearchgate.net

Discovery of New Reaction Spaces and Functional Group Compatibility

Expanding the synthetic utility of this compound hinges on discovering new reactions where it can participate and understanding its compatibility with a wide range of functional groups. The presence of the electron-withdrawing difluoromethyl group and the electron-donating methoxy (B1213986) and amino groups creates a unique electronic profile that could be exploited in novel transformations.

Research into the functionalization of anilines is a vibrant field. For example, methods for the selective hydroarylation of olefins using anilines have been developed, providing new ways to form carbon-carbon bonds. acs.org The development of catalytic systems that are tolerant of diverse functional groups is a key objective. youtube.com This is particularly important for late-stage functionalization, where a complex molecule is modified in the final steps of a synthesis.

For this compound, future studies would need to systematically map its reactivity with various electrophiles and nucleophiles under different catalytic conditions. This would involve exploring its participation in a broader range of cross-coupling reactions, C-H activation/functionalization, and multicomponent reactions. Understanding the regioselectivity of these reactions, dictated by the interplay of the substituents, will be crucial for its effective use as a versatile building block.

Advanced Computational Modeling for De Novo Molecular Design

Computational chemistry offers powerful tools for predicting reaction outcomes and designing new molecules with desired properties. For this compound, advanced computational modeling can be employed in several ways. Density Functional Theory (DFT) can be used to study the electronic structure of the molecule, predict its reactivity, and elucidate reaction mechanisms. researchgate.netnih.gov This can help in selecting the most promising reaction conditions before any experimental work is undertaken.

For instance, computational studies on related N-arylacetamides have successfully predicted the regiochemistry of electrophilic fluorination. researchgate.net Similar models could be developed for this compound to predict its behavior in various transformations. Furthermore, computational tools can be used for de novo molecular design, where new drug candidates or agrochemicals incorporating the this compound scaffold are designed and evaluated virtually before their synthesis. This approach can significantly accelerate the discovery process by prioritizing compounds with the highest predicted activity and best property profiles.

While specific computational studies focused on this compound are not widely available, the application of these methods to substituted aromatic compounds is a well-established and growing field of research that will undoubtedly shape its future applications. researchgate.netnih.gov

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.